molecular formula C18H18F3N5O2S B12415393 N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide

N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide

Katalognummer: B12415393
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: JWJQXZNLFNMIHE-AHRODOEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-Secretase Inhibitor I is a compound that targets the enzyme gamma-secretase, which is involved in the cleavage of amyloid precursor protein. This process is crucial in the formation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. By inhibiting gamma-secretase, A-Secretase Inhibitor I aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of A-Secretase Inhibitor I is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: A-Secretase Inhibitor I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of A-Secretase Inhibitor I with enhanced pharmacological properties. These derivatives are further tested for their efficacy in inhibiting gamma-secretase and reducing amyloid-beta production .

Wissenschaftliche Forschungsanwendungen

A-Secretase Inhibitor I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and protein processing. In biology, it helps in understanding the role of amyloid-beta peptides in neurodegenerative diseases. In medicine, it is being investigated as a potential therapeutic agent for Alzheimer’s disease and other conditions involving amyloid-beta accumulation. Industrially, it is used in the development of diagnostic assays and screening platforms for drug discovery .

Wirkmechanismus

The mechanism of action of A-Secretase Inhibitor I involves the inhibition of gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase cleaves amyloid precursor protein to produce amyloid-beta peptides. By inhibiting this enzyme, A-Secretase Inhibitor I reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain. This inhibition is achieved through the binding of A-Secretase Inhibitor I to the active site of gamma-secretase, blocking its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

  • Semagacestat
  • Avagacestat
  • L685,458
  • E2012

Comparison: A-Secretase Inhibitor I is unique in its selectivity and potency compared to other gamma-secretase inhibitors. While compounds like Semagacestat and Avagacestat also inhibit gamma-secretase, they have been associated with significant side effects, such as cognitive decline and increased risk of skin cancer. A-Secretase Inhibitor I, on the other hand, has shown a more favorable safety profile in preclinical studies. Additionally, it exhibits higher specificity for amyloid precursor protein cleavage, reducing off-target effects on other substrates like Notch .

Eigenschaften

Molekularformel

C18H18F3N5O2S

Molekulargewicht

425.4 g/mol

IUPAC-Name

N-[3-[(4R,5R,6R)-2-amino-5-fluoro-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9-15(21)18(2,26-17(22)29-9)11-5-10(3-4-12(11)20)25-16(27)13-6-24-14(7-23-13)28-8-19/h3-7,9,15H,8H2,1-2H3,(H2,22,26)(H,25,27)/t9-,15+,18-/m1/s1

InChI-Schlüssel

JWJQXZNLFNMIHE-AHRODOEDSA-N

Isomerische SMILES

C[C@@H]1[C@@H]([C@@](N=C(S1)N)(C)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F)F

Kanonische SMILES

CC1C(C(N=C(S1)N)(C)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.